5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with the pyrimidine ring.
Thiazole Ring Formation: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines under specific conditions.
Piperidine Ring Formation: The piperidine ring is typically synthesized through cyclization reactions involving appropriate precursors.
Coupling with Pyrimidine Ring: The final step involves the coupling of the thiazole and piperidine intermediates with a brominated pyrimidine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole and piperidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The methoxy group can be involved in coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the interactions of thiazole-containing molecules with biological systems, including enzyme inhibition and receptor binding.
Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a pyrimidine ring with a thiazole and piperidine moiety. This structure provides a versatile platform for chemical modifications and potential applications in various fields. The presence of the bromine atom and the methoxy group further enhances its reactivity and potential for functionalization.
Properties
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4OS/c1-11-19-14(10-22-11)8-20-4-2-3-12(7-20)9-21-15-17-5-13(16)6-18-15/h5-6,10,12H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMEFKRANICNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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